molecular formula C20H22O6 B1678388 Pinoresinol CAS No. 487-36-5

Pinoresinol

Cat. No.: B1678388
CAS No.: 487-36-5
M. Wt: 358.4 g/mol
InChI Key: HGXBRUKMWQGOIE-AFHBHXEDSA-N
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Mechanism of Action

Target of Action

Pinoresinol, a plant-derived lignan, primarily targets the NF-κB and STAT3 pathways . These pathways play a critical role in inflammation-induced disease pathophysiology . This compound also inhibits the enzyme α-glucosidase , which is involved in carbohydrate metabolism.

Mode of Action

This compound interacts with its targets, leading to significant changes in their activity. It significantly abrogates IL-6-mediated activation of p65 NF-κB and STAT3 and their nuclear translocation . This suggests that this compound acts as an inhibitor of these critical signaling pathways . As an α-glucosidase inhibitor, this compound may act as a hypoglycemic agent .

Biochemical Pathways

This compound is involved in several biochemical pathways. It is produced from the compound eugenol through two consecutive oxidations by vanillyl-alcohol oxidase and laccase, followed by kinetic resolution of racemic this compound by enantiospecific this compound reductases . The biosynthetic pathway leading to this compound involves genes, dirigent proteins (DPs), downstream this compound-lariciresinol reductases, and secoisolariciresinol dehydrogenase .

Pharmacokinetics

One study suggests that this compound has a greater area under the curve and a longer half-life than other similar compounds in serum and liver . This indicates that this compound may have good bioavailability.

Result of Action

This compound exerts multiple effects at the molecular and cellular levels. It has been reported to have anti-inflammatory effects , inducing increased apoptosis and cellular arrest at the G2/M stage in p53-proficient cells . It also exerts fungicidal activities by perturbing the cytoplasmic membranes of C. albicans .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the production of this compound can be directed to produce either (+)- or (−)-pinoresinol by switching the reductase in the last step of the biotransformation process . This suggests that the action, efficacy, and stability of this compound can be modulated depending on the environmental conditions.

Biochemical Analysis

Biochemical Properties

Pinoresinol interacts with various enzymes and proteins in biochemical reactions. For instance, the biocatalytic synthesis of enantiomerically pure this compound involves the vanillyl-alcohol oxidase from Penicillium simplicissimum, the bacterial laccase CgL1 from Corynebacterium glutamicum, and the enantiospecific this compound reductase from Arabidopsis thaliana .

Cellular Effects

It has been reported that this compound has potential health-supporting effects, including prevention and/or treatment of cancer, hyperglycemia, HIV, skin-pigmentation, microvascular damage, and fungal infections .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. For instance, in the biocatalytic synthesis of this compound, it acts as an acceptor molecule in the transglycosylation reaction catalyzed by the recombinant cyclodextrin glycosyltransferase (CGTase) from Bacillus circulans A11 .

Dosage Effects in Animal Models

Its potential health-supporting effects suggest that it could have significant impacts at certain dosages .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be produced from eugenol through a three-step biocatalytic cascade involving two consecutive oxidations followed by kinetic resolution .

Transport and Distribution

Its ability to interact with various enzymes suggests that it could be transported and distributed through specific transporters or binding proteins .

Subcellular Localization

Given its interactions with various enzymes, it could be directed to specific compartments or organelles .

Chemical Reactions Analysis

Comparison with Similar Compounds

This compound stands out for its diverse applications in scientific research and its potential health benefits, making it a compound of significant interest.

Properties

IUPAC Name

4-[(3S,3aR,6S,6aR)-6-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O6/c1-23-17-7-11(3-5-15(17)21)19-13-9-26-20(14(13)10-25-19)12-4-6-16(22)18(8-12)24-2/h3-8,13-14,19-22H,9-10H2,1-2H3/t13-,14-,19+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXBRUKMWQGOIE-AFHBHXEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20964099
Record name (+)-Pinoresinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20964099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

487-36-5
Record name (+)-Pinoresinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=487-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pinoresinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487365
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Pinoresinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20964099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PINORESINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4N1UDY811
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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